molecular formula C11H13N3O3 B14851583 3-(4-Nitro-benzyl)-piperazin-2-one CAS No. 1246548-53-7

3-(4-Nitro-benzyl)-piperazin-2-one

Katalognummer: B14851583
CAS-Nummer: 1246548-53-7
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: IJEYDHJRTWYRKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE is a chemical compound characterized by the presence of a piperazine ring substituted with a 4-nitrobenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-piperazine-2-one and 4-nitrobenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The ®-piperazine-2-one is reacted with 4-nitrobenzyl chloride in a suitable solvent, such as dimethylformamide or dichloromethane, at an elevated temperature to yield ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE.

Industrial Production Methods: In an industrial setting, the production of ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, is common to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions: ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Reduction: ®-3-(4-AMINO-BENZYL)-PIPERAZIN-2-ONE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including those targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets.

    Industrial Applications: It is utilized in the development of new materials and as a building block in organic synthesis.

Wirkmechanismus

The mechanism of action of ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE is primarily related to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors or enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

    ®-3-(4-AMINO-BENZYL)-PIPERAZIN-2-ONE: A reduced form with an amino group instead of a nitro group.

    ®-3-(4-METHOXY-BENZYL)-PIPERAZIN-2-ONE: A derivative with a methoxy group on the benzyl ring.

    ®-3-(4-CHLORO-BENZYL)-PIPERAZIN-2-ONE: A derivative with a chloro group on the benzyl ring.

Uniqueness: ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Eigenschaften

CAS-Nummer

1246548-53-7

Molekularformel

C11H13N3O3

Molekulargewicht

235.24 g/mol

IUPAC-Name

3-[(4-nitrophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H13N3O3/c15-11-10(12-5-6-13-11)7-8-1-3-9(4-2-8)14(16)17/h1-4,10,12H,5-7H2,(H,13,15)

InChI-Schlüssel

IJEYDHJRTWYRKJ-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=O)C(N1)CC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.